2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide
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Overview
Description
2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide is a chemical compound with the molecular formula C13H11NO4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and an amide functionality, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 60-80°C) are often used to facilitate the reaction.
Catalyst: Acidic or basic catalysts can be employed to promote the condensation reaction.
Solvent: Common solvents such as ethanol or methanol are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often incorporate advanced techniques such as:
Automated reactors: To ensure precise control over reaction conditions.
Purification processes: Including crystallization, filtration, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield amines or alcohols.
Substitution: May yield ethers or esters.
Scientific Research Applications
2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide, tumor necrosis factor-alpha, and prostaglandin E2 by suppressing the phosphorylation of signal transducer and activator of transcription proteins . The direct target of this compound is Janus kinase 2 (JAK2), which plays a key role in the inflammatory response .
Comparison with Similar Compounds
2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide can be compared with other similar compounds, such as:
Resveratrol derivatives: These compounds share similar structural features and biological activities.
Quinones: Compounds with oxidized hydroxyl groups that exhibit similar chemical reactivity.
Amines and amides: Compounds with similar functional groups that participate in analogous chemical reactions.
The uniqueness of this compound lies in its specific combination of hydroxyl and amide functionalities, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
304481-73-0 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-10-3-1-9(2-4-10)8-15-16-14(20)12-6-5-11(18)7-13(12)19/h1-8,17-19H,(H,16,20) |
InChI Key |
CSWNACUPISDHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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